S-Benzyl-L-cysteine
Overview
Description
S-Benzyl-L-cysteine is an organic compound that belongs to the class of cysteine derivatives. It is characterized by the presence of a benzyl group attached to the sulfur atom of the cysteine molecule. The compound has the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . It is a non-natural amino acid with a single chiral center, existing in the L-configuration.
Mechanism of Action
Target of Action
S-Benzyl-L-cysteine is a non-natural amino acid that has a single chiral center and exists in the L-configuration It’s known that cysteine conjugates like this compound are substrates for the enzyme cysteine conjugate s-oxidase, which is found mostly in the microsomal fractions of rat liver and kidney .
Mode of Action
In the presence of oxygen and NADPH, this compound is converted to this compound sulfoxide by the enzyme cysteine conjugate S-oxidase . No this compound sulfone was detected in this process .
Biochemical Pathways
It’s known that cysteine conjugates play a role in sulfur assimilation in microorganisms . In this process, various forms of inorganic sulfur sources are biosynthesized into organic sulfur compounds such as L-cysteine and L-methionine .
Pharmacokinetics
The solubility of the compound in water and organic solvents, as well as its stability, would likely influence its bioavailability .
Result of Action
It’s known that the conversion of this compound to this compound sulfoxide by the enzyme cysteine conjugate s-oxidase is part of the sulfur assimilation process in microorganisms .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
S-Benzyl-L-cysteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a substrate for cysteine conjugate S-oxidase activity, predominantly found in the microsomal fractions of rat liver and kidney .
Cellular Effects
It is known that in the presence of oxygen and NADPH, this compound is converted to this compound sulfoxide . This conversion could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to this compound sulfoxide in the presence of oxygen and NADPH . This process could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with enzymes or cofactors during its conversion to this compound sulfoxide . This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Benzyl-L-cysteine can be synthesized through various methods. One common approach involves the reaction of L-cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of L-cysteine attacks the benzyl chloride, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using a chemoenzymatic method. This involves the use of tryptophan synthase to catalyze the reaction between thiophenol and L-serine. The process includes multiple steps such as Grignard reaction, hydrolysis, and enzymatic synthesis, leading to high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen and NADPH, this compound can be oxidized to form this compound sulfoxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Major Products:
Oxidation: this compound sulfoxide.
Reduction: The reduced form of this compound.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
S-Benzyl-L-cysteine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- S-Methyl-L-cysteine
- S-Phenyl-L-cysteine
- L-Cysteine
- S-Carboxymethyl-L-cysteine
Comparison: S-Benzyl-L-cysteine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and biological activities compared to other cysteine derivatives. For instance, S-Phenyl-L-cysteine has a phenyl group instead of a benzyl group, leading to different reactivity and applications .
Properties
IUPAC Name |
(2R)-2-amino-3-benzylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBAYRBVXCRIHT-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-62-9 | |
Record name | Poly(S-benzyl-L-cysteine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25988-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60180650 | |
Record name | Poly-S-benzylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3054-01-1, 25988-62-9 | |
Record name | S-Benzyl-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3054-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Benzylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Benzylcysteine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04531 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Cysteine, S-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly-S-benzylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60180650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-benzyl-L-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-BENZYLCYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VRE13M548 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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